Olanzapine 2-Carboxaldehyde
Overview
Description
Scientific Research Applications
Olanzapine 2-Carboxaldehyde has several scientific research applications:
Mechanism of Action
The activity of Olanzapine is achieved by the antagonism of multiple neuronal receptors including the dopamine receptor D1, D2, D3, and D4 in the brain, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine 2-Carboxaldehyde typically involves the modification of the olanzapine molecule. One common method includes the oxidation of olanzapine using specific oxidizing agents under controlled conditions . The reaction conditions often require a solvent such as dimethylformamide and may involve phase transfer catalysis to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as microwave irradiation or ultrasound to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Olanzapine 2-Carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Olanzapine 2-Carboxaldehyde include:
Clozapine: Another atypical antipsychotic with a similar structure but different pharmacological profile.
Quetiapine: Shares some structural similarities but has distinct therapeutic uses.
Risperidone: Another antipsychotic with a different mechanism of action.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and pharmacological properties. These modifications make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10-11,19H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQVWUCKQZRTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858247 | |
Record name | 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330277-34-3 | |
Record name | 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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